molecular formula C14H19FN2S B215746 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea

1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea

Número de catálogo B215746
Peso molecular: 266.38 g/mol
Clave InChI: JFEXWMPLKSPDOA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea, also known as CPI-169, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play an important role in gene transcription and have been implicated in various diseases, including cancer and inflammation. CPI-169 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases. In

Mecanismo De Acción

BET proteins contain two bromodomains that bind to acetylated lysine residues on histones, allowing for the recruitment of transcriptional machinery and the activation of gene expression. 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and leading to the suppression of gene transcription. This mechanism of action is similar to other BET inhibitors, such as JQ1 and I-BET151.
Biochemical and Physiological Effects
1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea has been shown to have a selective effect on BET proteins, with minimal off-target effects on other bromodomain-containing proteins. In preclinical studies, 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea has been well-tolerated and has not shown any significant toxicity. In addition to its anti-tumor and anti-inflammatory effects, 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea has also been shown to have potential therapeutic benefits in other diseases, such as sickle cell disease and heart failure.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea is its high selectivity for BET proteins, which allows for a more targeted approach to gene regulation. Another advantage is its potential for use in combination with other therapies, such as chemotherapy and immunotherapy. However, one limitation is the need for further optimization of the synthesis method to improve the yield and scalability of 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea production. Another limitation is the lack of clinical data on the safety and efficacy of 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea in humans.

Direcciones Futuras

For 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea research include the optimization of the synthesis method, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential for use in combination with other therapies. Other areas of research include the identification of biomarkers that can predict response to 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea treatment and the development of more potent and selective BET inhibitors. Overall, 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea shows great promise as a therapeutic agent for various diseases, and further research is needed to fully understand its potential.

Métodos De Síntesis

The synthesis of 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea involves several steps, including the reaction of 4-fluorophenylacetic acid with cyclopentylmagnesium bromide, followed by the reaction of the resulting cyclopentylphenylacetic acid with thiourea. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The purity of 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea is typically greater than 95%.

Aplicaciones Científicas De Investigación

1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea has been extensively studied in preclinical models of cancer and inflammation. In vitro studies have shown that 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea inhibits the binding of BET proteins to acetylated histones, leading to decreased expression of genes involved in cell proliferation and inflammation. In vivo studies have demonstrated that 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea has anti-tumor activity in various cancer models, including acute myeloid leukemia, multiple myeloma, and prostate cancer. 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and asthma.

Propiedades

Nombre del producto

1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea

Fórmula molecular

C14H19FN2S

Peso molecular

266.38 g/mol

Nombre IUPAC

1-cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea

InChI

InChI=1S/C14H19FN2S/c15-12-7-5-11(6-8-12)9-10-16-14(18)17-13-3-1-2-4-13/h5-8,13H,1-4,9-10H2,(H2,16,17,18)

Clave InChI

JFEXWMPLKSPDOA-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=S)NCCC2=CC=C(C=C2)F

SMILES canónico

C1CCC(C1)NC(=S)NCCC2=CC=C(C=C2)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.